molecular formula C14H14BrN3O3S B14918858 N-(4-bromophenyl)-2-{[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}acetamide

N-(4-bromophenyl)-2-{[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B14918858
M. Wt: 384.25 g/mol
InChI Key: JPPRFZGLHRNQIG-UHFFFAOYSA-N
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Description

This compound belongs to the sulfanyl acetamide class, characterized by a pyrimidine core substituted with a hydroxy group at position 4 and a methoxymethyl group at position 4. The sulfanyl linker bridges the pyrimidine to an acetamide group, which is further substituted with a 4-bromophenyl moiety. This structural architecture is associated with diverse biological activities, including receptor modulation (e.g., formyl peptide receptors, FPRs) and enzyme inhibition .

Properties

Molecular Formula

C14H14BrN3O3S

Molecular Weight

384.25 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C14H14BrN3O3S/c1-21-7-11-6-12(19)18-14(17-11)22-8-13(20)16-10-4-2-9(15)3-5-10/h2-6H,7-8H2,1H3,(H,16,20)(H,17,18,19)

InChI Key

JPPRFZGLHRNQIG-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-bromophenyl)-2-{[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the bromophenyl intermediate: This can be achieved by bromination of aniline derivatives.

    Synthesis of the pyrimidinyl intermediate: This involves the construction of the pyrimidine ring, often through cyclization reactions.

    Coupling reactions: The bromophenyl and pyrimidinyl intermediates are coupled using appropriate reagents and conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(4-bromophenyl)-2-{[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}acetamide” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(4-bromophenyl)-2-{[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}acetamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Key Substituents Biological Target Activity/Notes Reference
Target Compound Pyrimidine 4-hydroxy, 6-methoxymethyl FPR receptors (putative) Potential chemotaxis modulation
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-pyridazin-1-yl]acetamide Pyridazinone 3-methoxybenzyl, methyl FPR1/FPR2 Mixed agonist; calcium mobilization
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Pyrimidine 4,6-diamino N/A (structural study) Folded conformation via H-bonding
VUAA-1 Triazole Ethyl, pyridin-3-yl Orco channels Orco agonism
AZ12216052 Simple linker Bromophenylmethyl, butan-2-yl mGlu8 Anxiolytic (off-target noted)

Table 2: Physicochemical Properties

Compound Name LogP (Predicted) Solubility (mg/mL) Hydrogen Bond Donors Molecular Weight (g/mol)
Target Compound 2.8 0.12 2 397.24
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 1.5 0.45 4 323.78
N-(4-Chlorobenzyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetamide 3.5 0.08 1 465.89

Key Research Findings

  • Receptor Selectivity : The target compound’s pyrimidine core and methoxymethyl group may confer selectivity for FPR subtypes over other receptors (e.g., mGlu or Orco), as seen in analogues with similar scaffolds .
  • Conformational Stability: Intramolecular hydrogen bonding in diaminopyrimidine derivatives (e.g., N–H⋯N) stabilizes folded conformations, a feature absent in the target compound due to its hydroxy group .
  • Metabolic Considerations : Methoxymethyl substituents balance lipophilicity and hydrogen bonding, whereas trifluoromethyl groups (in analogues) enhance stability but reduce solubility .

Biological Activity

N-(4-bromophenyl)-2-{[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyrimidine ring and subsequent coupling reactions. The general synthetic route can be summarized as follows:

  • Formation of the Pyrimidine Intermediate : This is achieved by reacting appropriate precursors such as 4-hydroxy-6-(methoxymethyl)pyrimidin-2-thiol with acetic anhydride.
  • Coupling Reaction : The final compound is synthesized by coupling the pyrimidine intermediate with 4-bromophenylacetyl chloride in the presence of a base.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting microbial cell membranes or inhibiting essential biochemical pathways. Studies have shown that derivatives containing similar structures often demonstrate significant activity against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various pathways, potentially affecting apoptosis and cell cycle regulation .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of related compounds:

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
Compound AAntimicrobialE. coli (Gram-negative)15
Compound BAnticancerMCF7 (breast cancer cell line)20
Compound CAntifungalCandida albicans12

Case Studies

  • Antimicrobial Study : In a study evaluating various derivatives, it was found that compounds similar to this compound exhibited promising antimicrobial activity against a range of pathogens, including resistant strains. The mechanism was linked to interference with lipid biosynthesis in bacterial membranes .
  • Anticancer Screening : Another study focused on the anticancer properties of related compounds showed significant cytotoxic effects on MCF7 cells, indicating that the presence of the pyrimidine ring enhances the biological efficacy against cancer cells. The study utilized the Sulforhodamine B (SRB) assay to quantify cell viability post-treatment .

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